molecular formula C23H37N3O B5617583 1-[4-[[1-[[4-(2-Methylpropyl)phenyl]methyl]piperidin-3-yl]amino]piperidin-1-yl]ethanone

1-[4-[[1-[[4-(2-Methylpropyl)phenyl]methyl]piperidin-3-yl]amino]piperidin-1-yl]ethanone

Cat. No.: B5617583
M. Wt: 371.6 g/mol
InChI Key: VFUKKOPJRPYRSP-UHFFFAOYSA-N
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Description

1-[4-[[1-[[4-(2-Methylpropyl)phenyl]methyl]piperidin-3-yl]amino]piperidin-1-yl]ethanone is a complex organic compound with a unique structure that includes a piperidine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[1-[[4-(2-Methylpropyl)phenyl]methyl]piperidin-3-yl]amino]piperidin-1-yl]ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.

    Final Assembly: The final step involves coupling the piperidine and phenyl components under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[1-[[4-(2-Methylpropyl)phenyl]methyl]piperidin-3-yl]amino]piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce halogen or nitro groups.

Scientific Research Applications

1-[4-[[1-[[4-(2-Methylpropyl)phenyl]methyl]piperidin-3-yl]amino]piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[4-[[1-[[4-(2-Methylpropyl)phenyl]methyl]piperidin-3-yl]amino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[4-[[1-[[4-(2-Methylpropyl)phenyl]methyl]piperidin-3-yl]amino]piperidin-1-yl]ethanone can be compared with other similar compounds, such as:

    Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar phenyl group.

    Piperidine Derivatives: Other compounds with piperidine rings that may have different substituents and biological activities.

Properties

IUPAC Name

1-[4-[[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O/c1-18(2)15-20-6-8-21(9-7-20)16-25-12-4-5-23(17-25)24-22-10-13-26(14-11-22)19(3)27/h6-9,18,22-24H,4-5,10-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUKKOPJRPYRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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